2-Cyanoacetamide

Beschreibung

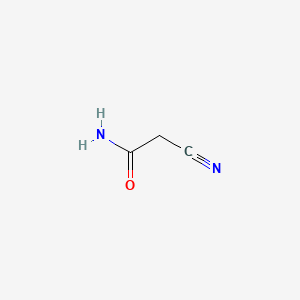

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMPUGMZIKDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051552 | |

| Record name | 2-Cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Cyanoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: DECOMPOSES | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL, PLATES (WATER), WHITE POWDER | |

CAS No. |

107-91-5 | |

| Record name | Cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK38G2YXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119.5 °C | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Cyanoacetamide chemical properties and structure

An In-depth Technical Guide to 2-Cyanoacetamide: Chemical Properties and Structure

Introduction

This compound (CAS No. 107-91-5) is a versatile organic compound characterized by the presence of both a nitrile and an amide functional group.[1][2] This unique structure makes it a valuable intermediate in a wide range of chemical syntheses.[3] It serves as a crucial building block for the preparation of various pharmaceuticals, agrochemicals, dyes, and heterocyclic compounds.[3][4][5] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to light cream crystalline powder with no odor.[2][3][6] It is soluble in water and alcohol.[4][7][8] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][9][10] |

| CAS Number | 107-91-5 | [1][6][9] |

| Molecular Formula | C₃H₄N₂O | [1][9][11] |

| Molecular Weight | 84.08 g/mol | [3][9][11] |

| Melting Point | 119-121 °C | [1][6] |

| Boiling Point | 351.2 °C | [1] |

| Density | 1.163 g/cm³ | [1] |

| Water Solubility | Soluble | [2][8][12] |

| pKa | ~11-13.24 | [1] |

| ¹H NMR (DMSO-d6, 90 MHz) | Chemical shifts are reported. | [13] |

| ¹³C NMR (D₂O) | Chemical shifts are reported. | [13] |

| IR (KBr disc) | Spectrum available. | [13] |

Chemical Structure

This compound consists of an acetamide backbone with a nitrile group attached to the alpha-carbon. The molecule's reactivity is largely dictated by the electron-withdrawing nature of both the cyano and amide functionalities, which activates the methylene (-CH₂-) group, making it susceptible to a variety of chemical transformations.[5][14] This dual functionality allows this compound to act as a versatile precursor in the synthesis of more complex molecules, particularly heterocyclic systems.[4][5][7]

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoacetate and Ammonia

A common and straightforward method for the laboratory-scale synthesis of this compound involves the ammonolysis of ethyl cyanoacetate.[15][16]

Materials:

-

Ethyl cyanoacetate

-

Concentrated aqueous ammonia (sp. gr. 0.90)

-

Ice-salt mixture

-

95% Ethanol (for recrystallization)

-

Decolorizing charcoal (optional)

Procedure:

-

In a wide-mouthed Erlenmeyer flask, pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia.[16]

-

Shake the mixture. It will initially be cloudy, then warm up slightly and become clear within approximately three minutes.[16]

-

Allow the flask to stand in an ice-salt mixture for one hour to facilitate the precipitation of the product.[16]

-

Filter the resulting solid by suction and wash the crystals with two 50-cc portions of ice-cold ethyl alcohol.[16]

-

Air-dry the product. The yield of the slightly yellowish, crystalline amide is typically between 205–225 g.[16]

Purification (Recrystallization):

-

To obtain a pure white product, dissolve 200 g of the crude amide in 350 cc of hot 95% ethanol. If necessary, add a small amount of decolorizing charcoal and filter the hot solution.[15][16]

-

Cool the solution to induce crystallization.[16]

-

Filter the purified crystals and dry them. This process results in a high recovery of pure this compound.[16]

Synthesis from Cyanoacetic Acid Butyl Ester and Ammonia

An alternative synthesis route utilizes cyanoacetic acid butyl ester.[17]

Materials:

-

Cyanoacetic acid butyl ester (99.7% purity)

-

Butanol

-

Sodium methoxide in methanol solution (30% concentration)

-

Ammonia gas

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube, mix 141.6 grams (1 mole) of cyanoacetic acid butyl ester, 240 grams of butanol, and 3.6 grams of 30% sodium methoxide in methanol solution.[17]

-

Introduce ammonia gas into the mixture while maintaining the reaction temperature at 30°C with water cooling.[17]

-

Continue the reaction for approximately 7 hours, monitoring the conversion of the butyl ester by GC analysis.[17]

-

Once the reaction is complete, filter the mixture.[17]

-

Wash the filter cake with butanol and vacuum dry at 40-60°C to obtain the final product.[17] This method can yield up to 91% of this compound with a melting point of 120.5-121.5°C.[17]

Applications in Synthesis and Drug Development

This compound is a cornerstone in the synthesis of a variety of biologically active compounds. Its utility stems from its ability to participate in diverse chemical reactions.[3]

-

Heterocyclic Synthesis: It is a key precursor for synthesizing heterocyclic compounds like pyrazole, pyridine, and pyrimidine derivatives.[2][4][7]

-

Vitamin Synthesis: this compound is a starting reagent in the synthesis of Vitamin B6.[2][5][7]

-

Drug Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer agents.[3][4][5] The presence of the cyano group is often essential for the biological activity of the final drug molecule.[4]

-

Analytical Chemistry: It reacts with reducing carbohydrates in a borate buffer to produce intense fluorescence, which is useful for the automated analysis of carbohydrates.[2][4][7] It is also used in spectrofluorimetric methods to determine the activity of certain antihistamine drugs.[1]

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Synthesis of Pyrimidine Derivatives from this compound.

Caption: Logical relationships of this compound and its applications.

References

- 1. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 107-91-5 [m.chemicalbook.com]

- 7. This compound | 107-91-5 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Acetamide, 2-cyano- [webbook.nist.gov]

- 10. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. 107-91-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Page loading... [wap.guidechem.com]

Synthesis of 2-Cyanoacetamide from Ethyl Cyanoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyanoacetamide from ethyl cyanoacetate, a critical reaction in the production of various pharmaceutical intermediates and other fine chemicals. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound is a versatile organic compound characterized by an acetic amide backbone with a nitrile functional group.[1] Its importance is underscored by its wide application in the synthesis of malononitrile, its use in electroplating solutions, and its role as a building block for complex molecular frameworks, pharmaceutical intermediates, and fluorescent materials.[2] The synthesis from ethyl cyanoacetate via ammonolysis is a common and effective method, which will be the focus of this guide.[3] This process involves the nucleophilic attack of ammonia on the ester carbonyl group of ethyl cyanoacetate, leading to the formation of this compound and ethanol as a byproduct.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from ethyl cyanoacetate proceeds through the ammonolysis of an ester. The general workflow involves the reaction of ethyl cyanoacetate with a source of ammonia, followed by precipitation, filtration, and purification of the final product.

References

An In-depth Technical Guide to the Physical and Spectral Properties of 2-Cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoacetamide (CAS No: 107-91-5), a versatile organic compound, serves as a crucial building block in a multitude of synthetic pathways, particularly in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring both a nitrile and an amide functional group, imparts a high degree of reactivity, making it an essential precursor for the synthesis of various heterocyclic compounds such as pyrazoles, pyridines, and pyrimidines.[2][3] This technical guide provides a comprehensive overview of the physical and spectral characteristics of this compound, complete with detailed experimental protocols and visual representations of its synthetic pathways to support researchers and drug development professionals in its application.

Physical Properties of this compound

This compound is a white to light yellow crystalline powder under standard conditions.[1][3] A summary of its key physical properties is presented in the table below, offering a comparative overview of data from various sources.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O | [1][2][4] |

| Molecular Weight | 84.08 g/mol | [1][4] |

| Melting Point | 119-121 °C | [2][3][5] |

| 119.5 °C | [4] | |

| 115-126 °C | [1] | |

| Boiling Point | Decomposes | [4] |

| 154.34 °C (rough estimate) | [2][5] | |

| Density | 1.4 g/cm³ | [5] |

| 1.163 g/cm³ | [6] | |

| Solubility | Water: Moderately soluble; 1 g in 6.5 mL of cold water.[4][7] | [4][7][8][9] |

| Ethanol (95%): | [4] | |

| 1.3 g / 100 mL @ 0 °C | ||

| 3.1 g / 100 mL @ 26 °C | ||

| 7.0 g / 100 mL @ 44 °C | ||

| 14.0 g / 100 mL @ 62 °C | ||

| 21.5 g / 100 mL @ 71 °C | ||

| Other Solvents: Soluble in N,N-dimethylformamide, acetone, acetonitrile, and methanol. Less soluble in n-propanol, n-butanol, trichloromethane, and dichloromethane.[8][9] | ||

| Appearance | White or light yellow crystalline powder/needles.[1][3][4] | [1][3][4] |

Spectral Data of this compound

The spectral data of this compound are crucial for its identification and structural elucidation. The following tables summarize the key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ (90 MHz) | 3.58 | s | -CH₂- |

| 7.32, 7.63 | br s | -NH₂ | ||

| ¹³C NMR | D₂O (25.16 MHz) | 26.18 | -CH₂- | |

| 116.77 | -C≡N | |||

| 168.15 | -C=O |

Data sourced from PubChem CID 7898.[4]

Infrared (IR) Spectroscopy

| Technique | Key Peaks (cm⁻¹) | Assignment |

| FTIR (KBr Pellet) | ~3400 | N-H stretching (amide) |

| ~2260 | C≡N stretching (nitrile) | |

| ~1670 | C=O stretching (amide I) | |

| ~1600 | N-H bending (amide II) |

Characteristic peak regions for functional groups.

Mass Spectrometry

| Technique | m/z | Assignment |

| Electron Ionization (EI) | 84 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoacetate

This protocol details the synthesis of this compound via the ammonolysis of ethyl cyanoacetate.[3][5]

Materials:

-

Ethyl cyanoacetate

-

Concentrated aqueous ammonia

-

Ethanol (95%)

-

Activated charcoal

-

Ice-salt bath

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar (optional)

-

Reflux condenser (for recrystallization)

-

Büchner funnel and filter paper

-

Rotary evaporator (optional)

Procedure:

-

In a suitable flask, cool the ethyl cyanoacetate to below 20°C.

-

Slowly add concentrated aqueous ammonia to the cooled ethyl cyanoacetate with stirring. The mixture will initially be turbid and then become clear.

-

After the addition is complete, continue to stir the reaction mixture and cool it in an ice-salt bath for approximately 20-60 minutes to precipitate the product.[3][5]

-

Collect the crude this compound by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold ethanol.

-

For purification, transfer the crude product to a flask containing boiling ethanol until it completely dissolves.

-

Add a small amount of activated charcoal to the hot solution for decolorization and heat at reflux for a short period.

-

Filter the hot solution to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization of the purified this compound.

-

Collect the purified crystals by vacuum filtration and dry them at 80-100°C.

Caption: Workflow for the synthesis of this compound.

Spectral Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[10] Ensure the sample is fully dissolved and the solution is clear. Filter the solution if any solid particles are present.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum. For the ¹³C spectrum, a larger quantity of the sample or a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[2][12]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be recorded for correction.

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, where it is vaporized in a high vacuum.[13]

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion ([M]⁺) and fragment ions.[1][13]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.

Reaction Mechanisms Involving this compound

This compound is a key reactant in several important organic reactions, including the Knoevenagel condensation and the Guareschi-Thorpe synthesis of pyridines.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound, with its acidic methylene group, readily participates in this reaction.

Caption: Mechanism of the Knoevenagel condensation with this compound.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is a classic method for synthesizing 2-pyridones, which can be further converted to pyridines. It involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a base, typically ammonia or an amine.[14][15]

Caption: Simplified pathway of the Guareschi-Thorpe pyridine synthesis.

Conclusion

This technical guide has provided a detailed compilation of the physical and spectral data of this compound, essential for its proper identification, handling, and application in research and development. The inclusion of standardized experimental protocols and visual diagrams of key synthetic routes offers a practical resource for scientists and professionals in the field of drug development and organic synthesis. The versatile reactivity of this compound continues to make it a valuable compound in the pursuit of novel chemical entities.

References

- 1. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 2. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. meihonglab.com [meihonglab.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. chem.latech.edu [chem.latech.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 15. Guareschi-Thorpe Condensation [drugfuture.com]

2-Cyanoacetamide: A Comprehensive Technical Guide for Researchers

CAS Number: 107-91-5 Molecular Formula: C₃H₄N₂O Molecular Weight: 84.08 g/mol

This technical guide provides an in-depth overview of 2-Cyanoacetamide, a pivotal organic compound in pharmaceutical research and development. It is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Core Chemical and Physical Properties

This compound, also known as malonamide nitrile or 3-nitrilopropionamide, is a white crystalline powder.[1] Its bifunctional nature, containing both a nitrile and an amide group, makes it a versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are fundamental structures in many pharmaceutical agents.[2]

| Property | Value | Reference |

| CAS Number | 107-91-5 | [2] |

| Molecular Formula | C₃H₄N₂O | [1] |

| Molecular Weight | 84.08 g/mol | [3] |

| Melting Point | 119 to 121 °C (246 to 250 °F; 392 to 394 K) | [4] |

| Boiling Point | 351.2 °C (664.2 °F; 624.3 K) | [4] |

| Density | 1.163 g/cm³ | [4] |

| Appearance | White crystalline powder | [1] |

| Solubility | Highly soluble in water | [1] |

Synthesis of this compound

Several methods for the synthesis of this compound have been established. Below are detailed protocols for two common laboratory-scale procedures.

Experimental Protocol 1: Ammonolysis of Ethyl Cyanoacetate

This method involves the reaction of ethyl cyanoacetate with ammonia.

Materials:

-

Ethyl cyanoacetate

-

Concentrated ammonia water

-

Ethanol

-

Activated carbon

-

Ice-salt mixture

Procedure:

-

Cool ethyl cyanoacetate to below 20°C.

-

Add concentrated ammonia water to the cooled ethyl cyanoacetate. The mixture will initially turn turbid and then become clear.

-

After the reaction, cool the mixture in an ice-salt bath for 20 minutes to precipitate the crude product.

-

Filter the precipitate and dry it to obtain crude this compound.

-

For purification, dissolve the crude product in boiling ethanol.

-

Add a small amount of activated carbon for decolorization and filter the hot solution.

-

Cool the filtrate to allow the purified this compound to crystallize.

-

Filter the crystals and dry them at 80-100°C to obtain the final product.[5]

Experimental Protocol 2: From Malonamide and Triphosgene

This protocol describes a synthesis route starting from malonamide.

Materials:

-

Malonamide (112.3g, 1.1mol)

-

Cyclohexane (377.1g)

-

Triphosgene (297g) dissolved in 891ml of cyclohexane

-

Pipeline reactor

Procedure:

-

Prepare a suspension of malonamide in cyclohexane.

-

Set the temperature of the pipeline reactor to 80°C and the pressure to 1.5 MPa.

-

Pump the malonamide suspension and the triphosgene solution into the reactor at a flow rate of 2 ml/min for each pump.

-

After 30 minutes, collect the reaction mixture from the reactor outlet.

-

Perform atmospheric distillation on the collected solution to recover the cyclohexane.

-

Cool the remaining mixture and centrifuge to isolate the this compound product.[5] A yield of 99.0% with a purity of 98.3% as determined by HPLC has been reported for this method.[5]

Caption: Workflow for the synthesis of this compound from ethyl cyanoacetate.

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of numerous pharmacologically active compounds.[2] Its versatile reactivity allows for the construction of complex heterocyclic systems that are prevalent in many drug molecules.

Key Applications:

-

Vitamin B6 Synthesis: It serves as a fundamental precursor in the industrial synthesis of Vitamin B6 (pyridoxine), which is essential for numerous metabolic processes in the human body.[2]

-

Anticancer Agents: Researchers utilize this compound in the development of novel therapeutic agents, including potential anti-cancer drugs.[2] Its structure can be readily modified and incorporated into complex molecular architectures to explore new drug candidates.

-

Antimicrobial Agents: The development of antimicrobial agents for both human and veterinary medicine often involves derivatives of this compound. These derivatives have been investigated for their efficacy against bacterial and fungal infections.[6]

-

Heterocyclic Synthesis: It is widely used in the synthesis of various heterocyclic compounds such as pyrazole, pyridine, and pyrimidine derivatives, which are significant scaffolds in medicinal chemistry.[1]

-

Analytical Reagent: this compound is employed in spectrofluorimetric methods for the determination of the activity of certain drugs, such as H1 receptor antagonists.[4] It reacts with reducing carbohydrates in a borate buffer to produce intense fluorescence, making it useful for the automated analysis of carbohydrates.[1][6]

Analytical Methodologies

The quantification and analysis of this compound are critical for quality control and research purposes. High-performance liquid chromatography (HPLC) is a commonly used technique.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a suitable detector (e.g., DAD or fluorescence)

-

Newcrom R1 column or equivalent C18 column

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[7] A typical mobile phase could be acetonitrile - 0.1% formic acid (30:70, v/v).[8]

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of this compound of known concentrations.

-

Prepare the sample solution to be analyzed.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of this compound at an appropriate wavelength.

-

Quantify the amount of this compound in the sample by comparing its peak area with those of the standards.

Derivatization for Enhanced Sensitivity: For trace analysis, a derivatization procedure can be employed to enhance detection sensitivity, particularly with fluorescence detection. This compound can be derivatized with reagents like 2-hydroxyacetophenone.[8]

Caption: General workflow for the HPLC analysis of this compound.

Biological Activity

While primarily used as a synthetic intermediate, derivatives of this compound have shown various biological activities. For instance, certain synthesized derivatives have demonstrated insecticidal properties against agricultural pests like the cotton leafworm and cowpea aphid.[9][10] This highlights the potential for developing new agrochemicals based on the this compound scaffold.

References

- 1. sanjaychemindia.com [sanjaychemindia.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Cyanoacetamide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-cyanoacetamide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the solubility of this compound in different solvents is crucial for process development, optimization of reaction conditions, and purification processes such as crystallization. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of solvents across various temperatures. The following table summarizes the mole fraction solubility (x) of this compound in fourteen different pure solvents at temperatures ranging from 273.15 K to 318.15 K.

Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Various Temperatures (K)

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | n-Butanol | Acetone | N,N-Dimethylformamide (DMF) |

| 273.15 | 0.0384 | 0.0279 | 0.0157 | 0.0108 | 0.0081 | 0.0562 | 0.1033 |

| 278.15 | 0.0435 | 0.0321 | 0.0181 | 0.0125 | 0.0094 | 0.0643 | 0.1171 |

| 283.15 | 0.0493 | 0.0369 | 0.0208 | 0.0144 | 0.0108 | 0.0735 | 0.1326 |

| 288.15 | 0.0558 | 0.0424 | 0.0239 | 0.0166 | 0.0125 | 0.0839 | 0.1501 |

| 293.15 | 0.0631 | 0.0486 | 0.0274 | 0.0191 | 0.0144 | 0.0956 | 0.1698 |

| 298.15 | 0.0713 | 0.0556 | 0.0314 | 0.0220 | 0.0166 | 0.1088 | 0.1920 |

| 303.15 | 0.0805 | 0.0636 | 0.0360 | 0.0252 | 0.0191 | 0.1237 | 0.2170 |

| 308.15 | 0.0908 | 0.0726 | 0.0412 | 0.0289 | 0.0219 | 0.1404 | 0.2452 |

| 313.15 | 0.1023 | 0.0828 | 0.0471 | 0.0331 | 0.0251 | 0.1593 | 0.2770 |

| 318.15 | 0.1152 | 0.0943 | 0.0538 | 0.0378 | 0.0287 | 0.1805 | 0.3129 |

| Temperature (K) | Acetonitrile | Ethyl Acetate | Methyl Acetate | Dichloromethane | Trichloromethane | Tetrahydrofuran (THF) | 1,4-Dioxane |

| 273.15 | 0.0315 | 0.0084 | 0.0213 | 0.0028 | 0.0035 | 0.0142 | 0.0187 |

| 278.15 | 0.0360 | 0.0097 | 0.0245 | 0.0033 | 0.0041 | 0.0164 | 0.0216 |

| 283.15 | 0.0411 | 0.0112 | 0.0282 | 0.0038 | 0.0048 | 0.0189 | 0.0249 |

| 288.15 | 0.0468 | 0.0129 | 0.0325 | 0.0044 | 0.0056 | 0.0218 | 0.0287 |

| 293.15 | 0.0532 | 0.0148 | 0.0374 | 0.0051 | 0.0065 | 0.0251 | 0.0331 |

| 298.15 | 0.0605 | 0.0170 | 0.0430 | 0.0059 | 0.0076 | 0.0289 | 0.0382 |

| 303.15 | 0.0686 | 0.0195 | 0.0494 | 0.0068 | 0.0089 | 0.0333 | 0.0441 |

| 308.15 | 0.0778 | 0.0224 | 0.0568 | 0.0078 | 0.0104 | 0.0383 | 0.0508 |

| 313.15 | 0.0882 | 0.0256 | 0.0652 | 0.0090 | 0.0121 | 0.0440 | 0.0584 |

| 318.15 | 0.0998 | 0.0293 | 0.0747 | 0.0104 | 0.0141 | 0.0505 | 0.0671 |

The general trend observed is that the solubility of this compound increases with increasing temperature in all the tested solvents.[1] The solubility order was determined to be N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate > 1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[2][3][4]

Experimental Protocols

The quantitative solubility data presented above was primarily determined using a laser dynamic method.[2] Another common and reliable technique for solubility determination is the gravimetric method.[1] Detailed methodologies for both are provided below.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining the equilibrium solubility of a solute in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.

Materials and Equipment:

-

This compound (solute)

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters or filter paper with funnel)

-

Pipettes

-

Pre-weighed evaporating dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Immediately filter the collected sample using a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

-

Determination of Solute Concentration:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Weigh the dish with the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

The mass of the solvent is the difference between the weight of the dish with the saturated solution and the weight of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or converted to mole fraction.

-

Laser Dynamic Method

The laser dynamic method, also known as the laser monitoring technique, is an analytical method used to determine the clear and cloud points of a solution, from which solubility can be derived. This method is particularly useful for measuring solubility as a function of temperature.

Principle: A laser beam is passed through a suspension of the solute in the solvent. The intensity of the transmitted laser light is monitored by a photodetector. When the solid is fully dissolved (the clear point upon heating) or starts to precipitate (the cloud point upon cooling), there is a sharp change in the intensity of the transmitted light.

Materials and Equipment:

-

This compound (solute)

-

Solvent of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat for precise temperature control

-

Laser transmitter and a photodetector

-

Temperature probe

-

Data acquisition system

Procedure:

-

Sample Preparation:

-

A known mass of this compound is added to a known mass or volume of the solvent in the jacketed glass vessel.

-

-

Measurement Cycle:

-

The mixture is continuously stirred to ensure homogeneity.

-

The temperature of the system is controlled by the circulating thermostat and is slowly ramped up at a constant rate (e.g., 0.1-0.5 K/min).

-

The laser beam is passed through the suspension, and the intensity of the transmitted light is continuously monitored by the photodetector.

-

As the temperature increases, the solid dissolves, and the intensity of the transmitted light increases. The temperature at which the transmitted light intensity reaches a maximum and plateaus is recorded as the clear point (dissolution temperature).

-

Subsequently, the temperature is slowly ramped down at the same constant rate.

-

As the solution cools, the solute begins to precipitate, causing the solution to become cloudy and the intensity of the transmitted light to decrease sharply. The temperature at which this sharp decrease occurs is recorded as the cloud point (crystallization temperature).

-

-

Data Analysis:

-

The average of the clear and cloud point temperatures is taken as the equilibrium solubility temperature for the given concentration.

-

By repeating this procedure with different initial concentrations of this compound, a solubility curve (solubility vs. temperature) can be constructed.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

References

Tautomerism in 2-Cyanoacetamide and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoacetamide and its derivatives are versatile building blocks in organic synthesis, frequently utilized in the construction of a wide array of heterocyclic compounds with significant pharmacological activities. A key chemical feature of these molecules is their capacity to exist in tautomeric forms, primarily the amide and iminol (a type of enol) forms. The position of this tautomeric equilibrium can profoundly influence the physicochemical properties of the molecule, including its reactivity, polarity, and, crucially for drug development, its biological activity. The ability of a molecule to interact with a biological target is highly dependent on its three-dimensional structure and electronic properties, both of which are altered by tautomerization. This guide provides a comprehensive overview of the tautomerism in this compound and its derivatives, presenting quantitative data, detailed experimental protocols for its study, and visualizations of the underlying chemical principles.

Core Concepts of Tautomerism in this compound

This compound can exist in a dynamic equilibrium between its amide and iminol tautomers. The amide form is generally the more stable tautomer in the gas phase and in many common solvents. Computational studies have shown that the amide form of this compound is approximately 14.5 kcal/mol more stable than the iminol form in the gas phase[1]. However, the position of this equilibrium is sensitive to environmental factors such as the solvent, temperature, and the electronic nature of substituents on the molecule.

Under certain reaction conditions, the less stable iminol tautomer can play a crucial role. For instance, in the presence of a catalyst, this compound can be readily converted to its iminol form, which then participates in subsequent reactions[1]. This highlights the importance of understanding the factors that govern the tautomeric equilibrium.

The equilibrium can be represented as follows:

Caption: Amide-iminol tautomerism in this compound.

Quantitative Data on Tautomeric Equilibrium

The quantitative analysis of tautomeric equilibria is essential for predicting the behavior of this compound derivatives in different environments. The equilibrium constant (KT) is a key parameter, defined as the ratio of the concentration of the iminol form to the amide form.

| Compound | Substituent (R) | Solvent | Temperature (°C) | KT ([Iminol]/[Amide]) | Reference |

| This compound | H | Aqueous Acid | Not Specified | 6 x 10-10 | [2] |

| This compound | H | Gas Phase (Calculated) | 25 | ~1.5 x 10-11 (from ΔG) | [1] |

Note: Comprehensive quantitative data for a wide range of substituted this compound derivatives in various solvents is not extensively compiled in the literature. The provided data represents key findings for the parent compound. The equilibrium is known to be significantly influenced by both solvent polarity and the electronic and steric properties of substituents.

Experimental Protocols for Studying Tautomerism

The determination of tautomeric ratios can be achieved through various spectroscopic and computational methods. Below are detailed protocols for the most common techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantifying tautomeric mixtures in solution, as the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound derivative.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if absolute quantification is desired, though for tautomeric ratios, relative integration is sufficient.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum at a constant, recorded temperature (e.g., 25 °C).

-

Ensure a sufficient relaxation delay (at least 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phasing and baseline correction.

-

Identify distinct signals corresponding to each tautomer. For the amide form, look for the -CH2- and -NH2 protons. For the iminol form, look for the vinylic =CH- and the -OH and -NH2 protons.

-

Carefully integrate the non-overlapping signals that are unique to each tautomer.

-

Calculate the mole fraction of each tautomer from the integrated areas, accounting for the number of protons giving rise to each signal. For example, if a signal from the amide form corresponds to 2 protons and a signal from the iminol form corresponds to 1 proton, the ratio of their integrals should be normalized accordingly.

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the mole fraction of the iminol form to the amide form.

-

Caption: Workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima.

Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of the sample solutions over a relevant wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a blank to correct for solvent absorption.

-

-

Data Analysis:

-

Deconvolute the overlapping absorption bands corresponding to each tautomer using spectral fitting software. This step often requires knowledge of the molar absorptivity of at least one of the tautomers or making assumptions about the band shapes.

-

The relative concentrations of the tautomers can be determined from the areas of the deconvoluted peaks.

-

The tautomeric equilibrium constant (KT) can then be calculated.

-

Caption: Workflow for UV-Vis analysis of tautomerism.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that influence the equilibrium.

Protocol for Computational Analysis:

-

Structure Generation:

-

Build the 3D structures of both the amide and iminol tautomers of the this compound derivative using a molecular modeling software (e.g., Avogadro, GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

-

Solvent Effects (Optional but Recommended):

-

To model the effect of a solvent, perform the geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

-

Energy Calculation and KT Prediction:

-

Calculate the relative Gibbs free energies (ΔG) of the two tautomers.

-

Predict the tautomeric equilibrium constant (KT) using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

-

References

The Dawn of a Versatile Building Block: An In-depth Technical Guide to the Early Discovery and History of 2-Cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early discovery and history of 2-cyanoacetamide, a pivotal intermediate in organic synthesis. From its initial preparation in the late 19th century to its establishment as a versatile precursor for heterocyclic compounds, this document provides a comprehensive overview of its origins, early synthesis protocols, and foundational physicochemical properties.

Introduction

This compound (C₃H₄N₂O), a bifunctional molecule possessing both a nitrile and an amide group, has emerged as a cornerstone in the synthesis of a vast array of pharmaceuticals, dyes, and other fine chemicals.[1][2] Its reactivity, stemming from the active methylene group and the two functional moieties, allows for its participation in a variety of condensation and cyclization reactions, making it an invaluable tool for synthetic chemists. This guide focuses on the nascent stages of its history, tracing its journey from a laboratory curiosity to a commercially significant chemical entity.

Early Discovery and Key Contributors

The first documented preparations of this compound date back to the latter half of the 19th century. While a definitive singular "discovery" is challenging to pinpoint from extant literature, the foundational work was laid by pioneering chemists of the era. The most credible early preparations are attributed to J. H. van't Hoff in 1874 and L. Henry in 1887. Their work was later refined and expounded upon by researchers such as B. B. Corson, R. W. Scott, and C. E. Vose , whose 1929 publication in Organic Syntheses provided a robust and detailed protocol that became a standard method for its synthesis.[3]

These early investigations centered on the reaction of cyanoacetic esters with ammonia, a straightforward yet effective method that remains a cornerstone of its production today. The primary focus of this early work was fundamental research into the reactivity of cyanoacetic acid derivatives.

Caption: Key figures and developments in the early history of this compound.

Early Synthesis: Experimental Protocol

The following protocol is adapted from the well-documented procedure published in Organic Syntheses in 1929, which itself is based on the earlier methods. This procedure details the preparation of this compound from ethyl cyanoacetate and aqueous ammonia.

Materials and Equipment

-

Ethyl cyanoacetate

-

Concentrated aqueous ammonia (sp. gr. 0.880)

-

Ethanol (95%)

-

Decolorizing carbon

-

Erlenmeyer flask (1 L)

-

Ice bath

-

Suction filtration apparatus

-

Beakers

-

Heating mantle or steam bath

Procedure

-

Reaction Setup: In a 1-liter Erlenmeyer flask, place 400 mL (4.5 moles) of concentrated aqueous ammonia. Cool the flask in an ice bath.

-

Addition of Ester: To the cooled ammonia solution, add 226 g (2 moles) of ethyl cyanoacetate in a steady stream with constant swirling.

-

Reaction: The mixture will initially be cloudy but should become clear within a few minutes. Allow the flask to remain in the ice bath for at least one hour to ensure complete precipitation of the product.

-

Isolation of Crude Product: Collect the precipitated white crystals by suction filtration. Wash the crystals with two 50-mL portions of cold 95% ethanol.

-

Purification:

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol (approximately 1.5 mL of ethanol per gram of crude product).

-

If the solution is colored, add a small amount of decolorizing carbon and heat the solution to boiling for a few minutes.

-

Filter the hot solution by gravity or suction to remove the decolorizing carbon.

-

Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

-

Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold 95% ethanol, and air dry. The resulting this compound should be a white, crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties: Early Data

The following table summarizes some of the key physical properties of this compound as reported in early chemical literature. It is important to note that minor variations in reported values were common during this period due to differences in instrumental accuracy and purity of the samples.

| Property | Reported Value(s) | Reference(s) |

| Molecular Formula | C₃H₄N₂O | - |

| Molecular Weight | 84.08 g/mol | - |

| Appearance | White to light cream crystalline powder | [4] |

| Melting Point | 118-122 °C | [3] |

| Solubility | Soluble in water and ethanol. | [4] |

Early Applications: A Precursor to Heterocyclic Chemistry

The synthetic utility of this compound was recognized early in the 20th century. Its ability to undergo condensation reactions with carbonyl compounds, known as the Knoevenagel condensation, and its use in the synthesis of various heterocyclic systems were of particular interest.[5] These reactions opened up new avenues for the creation of novel molecular scaffolds.

Early applications of this compound were primarily in the realm of synthetic methodology development. Researchers utilized it as a model compound to explore new reactions and to construct a variety of heterocyclic rings, including pyridines, pyrimidines, and pyrazoles.[2][4] While specific large-scale industrial applications in the early 20th century are not well-documented, its role as a versatile building block in research laboratories laid the groundwork for its later importance in the pharmaceutical and dye industries. For instance, it was identified as a key starting material for the synthesis of Vitamin B6.[4][6]

Caption: Logical relationship of this compound's structure to its applications.

Conclusion

The early history of this compound is a story of fundamental chemical exploration that laid the foundation for its widespread use in modern organic synthesis. The pioneering work of late 19th and early 20th-century chemists in developing reliable synthetic methods and understanding its reactivity has had a lasting impact on the fields of medicinal chemistry and materials science. This versatile molecule, from its simple beginnings, continues to be a critical component in the development of new and important chemical entities.

References

- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sanjaychemindia.com [sanjaychemindia.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 2-Cyanoacetamide (CAS No: 107-91-5). The information is compiled from multiple safety data sheets (SDS) to ensure a comprehensive understanding for professionals in laboratory and drug development settings.

This compound is a versatile organic compound used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic compounds.[1] It is also utilized in biochemical assays and for the synthesis of Vitamin B6.[2][3] Given its chemical reactivity and potential hazards, strict adherence to safety protocols is mandatory.

Chemical and Physical Properties

This compound is a white crystalline powder.[2] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 107-91-5 | [4][5][6] |

| Molecular Formula | C₃H₄N₂O | [1][2][6] |

| Molecular Weight | 84.08 g/mol | [1][6][7] |

| Appearance | White crystalline powder | [1][2][3] |

| Melting Point | 118 - 126 °C | [1][2][5] |

| Solubility | Highly soluble in water, easily soluble in ethanol. | [2][3][8] |

| Synonyms | Cyanacetamide, Malonamide nitrile, Cyanoiminoacetic acid. | [2][7][8] |

Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant. The toxicological properties of this material have not been fully investigated, warranting caution.

| Hazard Classification | Code | Description | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [9] | |

| Signal Word | Warning | [4][9] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4][7][9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4][7][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4][7][9] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | [4][7][9] |

| European Hazard Symbol | Xn | Harmful. | |

| European Risk Phrases | R 20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. |

Precautionary Statements (Selected)

-

Prevention (P-statements): P261, P264, P270, P271, P280.[4][5]

-

Response (P-statements): P301+P312, P302+P352, P304+P340, P305+P351+P338.[4][5]

-

Storage (P-statements): P403+P233, P405.[4]

-

Disposal (P-statements): P501.[4]

Toxicological Information

The available acute toxicity data for this compound is limited, indicating that its toxicological profile is not yet fully understood.

| Toxicity Endpoint | Species | Value | References |

| Acute Oral LD50 | Mouse | 1,680 mg/kg | [5] |

| Acute Oral LD50 | Rat | > 3200 mg/kg | [7][8] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6]

Handling Procedures:

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Avoid all contact with eyes, skin, and clothing.[4]

-

Minimize the generation and accumulation of dust.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][10][11]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Protect from direct sunlight.

-

Store away from incompatible materials, which include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][10]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with a particulate filter approved under NIOSH/MSHA or European Standard EN 149.[6][10]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek medical attention following any exposure.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Get medical aid.

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical aid immediately.[4][6]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Get medical aid immediately.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination.

-

Evacuate: Keep unprotected personnel away and evacuate personnel to safe areas.[5][10]

-

Ventilate: Ensure adequate ventilation in the affected area.[5]

-

Protect: Wear the appropriate personal protective equipment (PPE) as detailed in Section 5.[5]

-

Contain & Clean:

-

Environmental: Do not let the product enter drains, other waterways, or soil.[4][5]

-

Disposal: Dispose of the waste material at an approved waste disposal plant, following all local, regional, and national regulations.[4][12]

Experimental Protocols Cited

The information and protocols presented in this guide are derived from standardized Safety Data Sheets (SDS) provided by chemical manufacturers and suppliers.[4][5][6][10] These documents represent established, consensus-based safety practices and do not cite specific, novel research experiments for toxicological or safety testing. The handling, storage, and emergency procedures outlined herein are based on the requirements of regulations such as the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6]

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal risk assessment or the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling any chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. This compound | 107-91-5 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. chemos.de [chemos.de]

- 12. lobachemie.com [lobachemie.com]

An In-depth Technical Guide on the Reactivity of the Active Methylene Group in 2-Cyanoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoacetamide (CAS 107-91-5) is a versatile organic compound that serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its significance in medicinal chemistry is profound, acting as a precursor for numerous heterocyclic compounds which are core scaffolds in many drug molecules, including Vitamin B6 and potential anti-cancer agents.[3] The synthetic utility of this compound is primarily attributed to the high reactivity of its active methylene group (-CH2-). This guide provides a comprehensive technical overview of the factors governing this reactivity and its application in key synthetic transformations.

Core Reactivity of the Methylene Group

The methylene group in this compound is termed "active" because the protons attached to it are significantly acidic.[4] This heightened acidity arises from the position of the methylene group between two powerful electron-withdrawing groups: a nitrile (-CN) and an amide (-CONH2).

-

Inductive Effect: Both the nitrogen in the nitrile group and the oxygen and nitrogen in the amide group are highly electronegative, pulling electron density away from the central methylene carbon.

-

Resonance Effect: Upon deprotonation by a base, the resulting carbanion is stabilized by resonance. The negative charge is delocalized over the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, significantly lowering the energy of the conjugate base and thus increasing the acidity of the methylene protons.

The pKa of the active methylene protons in this compound is approximately 11 in water, making it readily deprotonated by common bases like alkali hydroxides, alkoxides, and organic amines.[5]

A general workflow for the activation and subsequent reaction of the methylene group is the deprotonation to form a nucleophilic carbanion, which then attacks an electrophilic center.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Cyanoacetamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-cyanoacetamide, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and structural correlations, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (C₃H₄N₂O, Molecular Weight: 84.08 g/mol ) is a bifunctional organic compound containing both a nitrile and an amide group.[1][2] This unique structural feature makes spectroscopic analysis a powerful tool for its identification and characterization. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound in DMSO-d₆ reveals three distinct signals corresponding to the different proton environments in the molecule.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.58 | Singlet | 2H | CH₂ (Methylene protons) |

| 7.32 | Singlet (broad) | 1H | NH (Amide proton) |

| 7.63 | Singlet (broad) | 1H | NH (Amide proton) |

Table 1: ¹H NMR Data for this compound (90 MHz, DMSO-d₆)[2]

The methylene protons (CH₂) appear as a sharp singlet at 3.58 ppm. The two amide protons (NH₂) are non-equivalent in the DMSO-d₆ solvent and appear as two broad singlets at 7.32 and 7.63 ppm.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound in D₂O shows three signals, one for each unique carbon atom in the structure.[2]

| Chemical Shift (δ) ppm | Assignment |

| 26.18 | CH₂ (Methylene carbon) |

| 116.77 | CN (Nitrile carbon) |

| 168.15 | C=O (Amide carbonyl carbon) |

Table 2: ¹³C NMR Data for this compound (25.16 MHz, D₂O)[2]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for ¹H NMR or D₂O for ¹³C NMR) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 90 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (sample concentration dependent).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its nitrile, amide, and methylene groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400-3200 | Strong, Broad | N-H (Amide) | Stretching (Asymmetric & Symmetric) |

| ~2950-2850 | Medium | C-H (Methylene) | Stretching |

| ~2260 | Strong | C≡N (Nitrile) | Stretching |

| ~1670 | Strong | C=O (Amide I) | Stretching |

| ~1620 | Medium | N-H (Amide II) | Bending |

| ~1420 | Medium | C-H (Methylene) | Scissoring |

Table 3: Characteristic IR Absorption Bands for this compound.

The presence of a strong absorption around 2260 cm⁻¹ is a clear indication of the nitrile functional group. The strong, broad bands in the region of 3400-3200 cm⁻¹ and the strong absorption at ~1670 cm⁻¹ are characteristic of the primary amide group.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to correct for atmospheric H₂O and CO₂.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 84.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 84 | Moderate | [NCCH₂CONH₂]⁺• (Molecular Ion) |

| 44 | High | [CONH₂]⁺• |

| 41 | Moderate | [CH₂CN]⁺ |

| 40 | Low | [CHCN]⁺• |

| 39 | Low | [C₃H₃]⁺ |

Table 4: Mass Spectrometry Fragmentation Data for this compound.[2][3]